2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide
Description
2-[3-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic small molecule featuring a benzimidazole core linked to a piperidine ring and an acetamide group substituted with a 4-ethylphenyl moiety. This structure combines aromatic heterocycles (benzimidazole), a flexible piperidine scaffold, and a polar acetamide tail, making it a candidate for pharmacological studies targeting enzymes or receptors requiring multipoint interactions.
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-2-16-9-11-18(12-10-16)23-21(27)15-26-13-5-6-17(14-26)22-24-19-7-3-4-8-20(19)25-22/h3-4,7-12,17H,2,5-6,13-15H2,1H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUKPRMNGMTNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that combines a benzodiazole moiety with a piperidine and acetamide structure. This unique configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 306.4 g/mol. The structure features a benzodiazole ring, which is known for its diverse biological activities, linked to a piperidine ring that enhances its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O |
| Molecular Weight | 306.4 g/mol |
| LogP | 2.5 |
| Polar Surface Area | 70 Å |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The exact mechanism of action for This compound remains to be fully elucidated. However, compounds containing benzodiazole structures often interact with various biological targets, including:
- Receptor Modulation : Benzodiazoles can act as modulators of neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
Biological Activity
Research indicates that derivatives of benzodiazoles exhibit various biological activities, including:
- Antiviral Activity : Some studies have reported that benzodiazole derivatives can inhibit viral replication, particularly against viruses like SARS-CoV-2 through molecular docking studies that demonstrate strong binding affinities to viral proteins .
- Anticancer Properties : Benzodiazole compounds have shown promise in cancer research by inducing apoptosis in cancer cell lines and inhibiting tumor growth through various pathways.
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 : A recent study utilized molecular docking to evaluate the inhibitory potency of synthesized compounds against the main protease (Mpro) of SARS-CoV-2. Compounds similar to our target showed significant binding affinities, suggesting potential therapeutic applications in COVID-19 treatment .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of benzodiazole derivatives in models of neurodegenerative diseases. The compounds were found to reduce oxidative stress and inflammation in neuronal cells.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of This compound has not been extensively studied; however, general trends for similar compounds suggest:
- Absorption : Likely good oral bioavailability due to moderate LogP values.
- Metabolism : Potential hepatic metabolism via cytochrome P450 enzymes.
- Excretion : Renal excretion is expected based on molecular weight and polarity.
Toxicological assessments are crucial for determining safety profiles; preliminary data suggest low toxicity in cellular assays.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Benzimidazole Core : Compounds with benzimidazole (e.g., 9c in ) exhibit strong binding to enzymes like α-glucosidase due to planar aromatic interactions . The target compound’s benzimidazole may similarly engage in π-π stacking or hydrogen bonding.
- Piperidine/Piperazine Linkers : Piperidine derivatives (e.g., ) enhance solubility and conformational flexibility, aiding membrane penetration . The target compound’s piperidine may optimize pharmacokinetics compared to rigid analogs.
- Acetamide Tail : Substituents on the acetamide group (e.g., 4-ethylphenyl vs. 4-methoxyphenyl in ) modulate lipophilicity (logD) and target selectivity. The 4-ethyl group in the target compound may balance hydrophobicity better than bulkier substituents .
Comparative Bioactivity and Docking Profiles
Table 2: Docking Scores and MIC Values of Selected Analogues
Analysis :
- Compared to antibacterial acetamides (e.g., Compound 38), the target’s 4-ethylphenyl group may reduce polar surface area, enhancing cell permeability over purely hydrophilic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
